4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Description
Structural Identification and IUPAC Nomenclature
This compound possesses a well-defined molecular structure characterized by multiple functional groups arranged on an aromatic benzene ring system. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the position and nature of each substituent. The compound bears the molecular formula C₁₀H₇BrF₃NO, indicating the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. The average molecular mass of this compound is 294.070 atomic mass units, with a monoisotopic mass of 292.966311 atomic mass units.
The structural arrangement features a benzonitrile core, which consists of a benzene ring with a cyano functional group attached at the 1-position. The bromine atom occupies the 4-position relative to the cyano group, while the 3,3,3-trifluoropropoxy substituent is located at the 2-position. The trifluoropropoxy group itself consists of a three-carbon chain where the terminal carbon bears three fluorine atoms, connected to the benzene ring through an ether linkage. The Simplified Molecular Input Line Entry System representation for this compound is N#CC1=CC=C(Br)C=C1OCCC(F)(F)F, which provides a linear notation describing the molecular connectivity.
The International Chemical Identifier for this compound is InChI=1S/C10H7BrF3NO/c11-8-2-1-7(6-15)9(5-8)16-4-3-10(12,13)14/h1-2,5H,3-4H2, which offers a standardized method for representing the compound's structure in databases and computational applications. The corresponding International Chemical Identifier Key is FFRYSMFNCXKWRF-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrF₃NO |
| Molecular Weight | 294.07 g/mol |
| Chemical Abstracts Service Registry Number | 1779128-03-8 |
| Monoisotopic Mass | 292.966311 u |
| Simplified Molecular Input Line Entry System | N#CC1=CC=C(Br)C=C1OCCC(F)(F)F |
| International Chemical Identifier Key | FFRYSMFNCXKWRF-UHFFFAOYSA-N |
Historical Development in Organofluorine Chemistry
The development of this compound must be understood within the broader historical context of organofluorine chemistry, which has evolved dramatically since its inception in the nineteenth century. The scientific field of organofluorine chemistry began before elemental fluorine itself was isolated, with early pioneers making groundbreaking discoveries that laid the foundation for modern fluorinated compounds. Alexander Borodin, better known as a composer, made significant contributions to early organofluorine chemistry in 1862 when he carried out the first nucleophilic replacement of a halogen atom by fluoride, establishing a methodology that remains fundamental to fluorine chemistry today.
The preparation of the first organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate using potassium fluoride. This pioneering work established the foundation for nucleophilic fluorination methods that would eventually enable the synthesis of complex fluorinated molecules like this compound. The isolation of elemental fluorine by Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride marked a crucial milestone in fluorine chemistry, though the extreme reactivity and corrosive nature of fluorine initially limited its practical applications.
Industrial applications of organofluorine chemistry expanded significantly in the 1920s when the nonflammability and nontoxicity of chlorofluorocarbons attracted commercial attention. General Motors recognized the potential of these compounds as refrigerants and commissioned DuPont to produce them using methods developed by Frédéric Swarts. The accidental discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938 further demonstrated the unique properties that fluorinated compounds could possess. The development of electrofluorination techniques by Joseph Simons in the 1930s and 1940s provided new methodologies for generating highly stable perfluorinated materials, expanding the synthetic possibilities for organofluorine compounds.
The medicinal applications of organofluorine compounds gained prominence with the description of the anticancer activity of 5-fluorouracil in 1957, which represented one of the first examples of rational drug design and sparked widespread interest in fluorinated pharmaceuticals. The trifluoromethyl group, which is present in the structure of this compound through its trifluoropropoxy substituent, has been particularly important in medicinal chemistry since its first medicinal use was documented in 1928. The trifluoromethyl group is often employed as a bioisostere to replace chloride or methyl groups, allowing medicinal chemists to adjust the steric and electronic properties of lead compounds or protect reactive methyl groups from metabolic oxidation.
Position Within Substituted Benzonitrile Derivatives
This compound occupies a significant position within the broad family of substituted benzonitrile derivatives, which have become increasingly important in contemporary organic synthesis and pharmaceutical chemistry. Benzonitrile itself, with the molecular formula C₆H₅(CN), serves as the parent compound for this class of molecules and has been known since Hermann Fehling reported its discovery in 1844. Fehling identified benzonitrile as a product from the thermal dehydration of ammonium benzoate and deduced its structure through analogy with the known reaction of ammonium formate yielding hydrogen cyanide. The term "benzonitrile" coined by Fehling subsequently gave its name to the entire class of nitrile compounds.
The palladium-catalyzed cyanation of aryl halides has emerged as the most popular methodology for preparing substituted aromatic nitriles since its discovery in 1973, with significant improvements documented through 2010. This synthetic approach allows efficient access to benzonitriles through the reaction of aryl halides with cyanide sources under palladium catalysis, providing a versatile route to compounds like this compound and its analogs. The development of these catalytic methods has been crucial for accessing complex substituted benzonitriles that would be difficult to prepare through traditional methods.
Substituted benzonitriles demonstrate remarkable structural diversity, as evidenced by related compounds found in chemical databases. The compound 4-bromo-2-(trifluoromethyl)benzonitrile, which shares structural similarities with this compound, possesses the molecular formula C₈H₃BrF₃N and a molecular weight of 250.01 grams per mole. This related compound illustrates how modifications to the fluorinated substituent can significantly alter the molecular properties while maintaining the core benzonitrile framework. The isomeric compound 3-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile demonstrates how positional changes of substituents on the benzene ring can create distinct molecular entities with potentially different properties and applications.
The synthetic versatility of benzonitrile derivatives extends to their reactivity patterns, where the cyano group can participate in various transformations while the aromatic ring can undergo electrophilic or nucleophilic substitution reactions. Benzonitrile serves as both a useful solvent and a versatile precursor to many derivatives, reacting with amines to afford N-substituted benzamides after hydrolysis and serving as a precursor to diphenylmethanimine through reaction with phenylmagnesium bromide followed by methanolysis. These reaction patterns suggest that this compound could potentially undergo similar transformations, though the presence of the bromine and trifluoropropoxy substituents would likely influence the reaction conditions and outcomes.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Benzonitrile | C₆H₅CN | 103.12 | Parent compound with cyano group |
| This compound | C₁₀H₇BrF₃NO | 294.07 | Bromine at position 4, trifluoropropoxy at position 2 |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | C₈H₃BrF₃N | 250.01 | Bromine at position 4, trifluoromethyl at position 2 |
| 3-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile | C₁₀H₇BrF₃NO | 294.07 | Positional isomer with altered substitution pattern |
Properties
IUPAC Name |
4-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-2-1-7(6-15)9(5-8)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYSMFNCXKWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromo-2-nitrobenzotrifluoride
- Starting Material: m-Chlorobenzotrifluoride
- Process: A four-step sequence involving nitration, ammoniation, bromination, and deamination is used to convert m-chlorobenzotrifluoride into 4-bromo-2-nitrobenzotrifluoride.
- Deamination Innovation: The deamination step employs nitrite esters in a polar aprotic solvent instead of traditional diazotization, avoiding low-temperature conditions and acid waste, thus reducing energy consumption and environmental impact while maintaining comparable yields.
- Advantages: Industrial scalability due to cost-effective raw materials and environmentally friendly conditions.
- Yield: Comparable to traditional methods but with improved operational simplicity and less pollution.
This intermediate is crucial as it provides the brominated trifluoromethyl aromatic core that can be further functionalized to introduce the trifluoropropoxy substituent.
Preparation of 2-Bromo-3,3,3-trifluoropropene
- Starting Materials: Bromine and trifluoropropene
- Method:
- Bromine is reacted with trifluoropropene under illumination (visible light) at 20–100 °C to produce 2,3-dibromo-1,1,1-trifluoropropane.
- The dibromo intermediate undergoes dehydrohalogenation in the presence of an alkali solution (NaOH or KOH) and a phase-transfer catalyst at 40–90 °C with reflux to yield 2-bromo-3,3,3-trifluoropropene.
- Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide or benzyltriethylammonium chloride enhance reaction efficiency.
- Yields: High yields reported (above 90%) with product purity exceeding 99.5%.
- Advantages: The method is simple, cost-effective, and suitable for industrial-scale production with controlled reaction conditions and good reproducibility.
This intermediate serves as a fluorinated alkylating agent for the introduction of the trifluoropropoxy group onto the aromatic ring.
Detailed Reaction Conditions and Yields (Based on Related Intermediates)
| Step | Reaction | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nitration of m-chlorobenzotrifluoride | Nitration | Acidic medium, controlled temperature | Not specified | - | Forms nitro intermediate |
| Ammoniation | Ammonia treatment | Mild conditions | - | - | Converts nitro to amino group |
| Bromination | Bromine addition | Ambient to moderate temperature | - | - | Introduces bromine at position 4 |
| Deamination | Reaction with nitrite esters in polar aprotic solvent | Room temperature, no low-temp equipment | Comparable to diazotization | - | Environmentally friendly |
| Bromination of trifluoropropene | Bromine + trifluoropropene under illumination | 20–100 °C, visible light | 95–99 | >99.5 | Produces dibromo intermediate |
| Dehydrohalogenation | Alkali + phase-transfer catalyst reflux | 40–90 °C, reflux ratio 1:1 to 10:1 | 92–98 | >99.5 | Produces 2-bromo-3,3,3-trifluoropropene |
Example yields from patent embodiments:
Research Findings and Industrial Implications
- The use of phase-transfer catalysts significantly improves reaction rates and yields in the preparation of trifluoropropyl intermediates.
- Illumination with visible light sources (e.g., incandescent lamps) effectively initiates bromination without requiring expensive or hazardous catalysts.
- The environmentally benign deamination method for aromatic intermediates reduces acid waste and energy consumption, enhancing industrial feasibility.
- The overall synthetic route is designed to be scalable and cost-effective, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The trifluoropropoxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile depends on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on the enzyme. The trifluoropropoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile with similar compounds, highlighting substituent differences and molecular characteristics:
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Substituents |
|---|---|---|---|---|
| This compound* | C₁₀H₈BrF₃NO | 292.08 (calc.) | Not listed | -OCH₂CF₃, -Br, -CN |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | C₈H₃BrF₃N | 250.01 | 191165-13-6 | -CF₃, -Br, -CN |
| 4-Bromo-2-(trifluoromethoxy)benzonitrile | C₈H₃BrF₃NO | 266.01 | 35764-15-9 | -OCF₃, -Br, -CN |
| 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | C₁₁H₆BrF₆NO₂ | 388.06 | 175204-13-4 | Dual -OCH₂CF₃, -Br, -CN |
| 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile | C₈H₄BrN₃ | 222.04 | Not listed | -Triazole, -Br, -CN |
Notes:
- The trifluoropropoxy group (-OCH₂CF₃) in the target compound increases molecular weight compared to analogs with -CF₃ or -OCF₃ groups.
- The presence of oxygen in trifluoropropoxy/trifluoromethoxy groups enhances polarity and solubility in organic solvents compared to non-oxygenated analogs like 4-Bromo-2-(trifluoromethyl)benzonitrile .
Biological Activity
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a trifluoropropoxy group, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- Chemical Formula : C10H8BrF3N
- Molecular Weight : 292.08 g/mol
- CAS Number : 1549160-58-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoropropoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
-
Antimicrobial Activity :
- Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluorinated benzonitriles have been shown to inhibit bacterial growth effectively.
-
Antitumor Activity :
- Research suggests that fluorinated compounds can exhibit antitumor effects by interfering with cellular signaling pathways. The bromine substituent may enhance this activity by facilitating interactions with DNA or proteins involved in cell proliferation.
-
Enzyme Inhibition :
- The compound has been evaluated for its potential as an enzyme inhibitor. It may act on specific targets such as cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antimicrobial Properties :
A study demonstrated that fluorinated benzonitriles showed promising results against various bacterial strains, highlighting their potential as effective antimicrobial agents . -
Antitumor Research :
Another research focused on the antitumor properties of similar compounds, showing that they could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C10H8BrF3N |
| Molecular Weight | 292.08 g/mol |
| CAS Number | 1549160-58-8 |
| Antimicrobial Activity | Effective against bacteria |
| Antitumor Activity | Induces apoptosis |
| Enzyme Inhibition Potential | Cytochrome P450 inhibition |
Q & A
Q. Advanced
- FT-IR :
- ¹H NMR :
- ¹⁹F NMR : δ -60 to -70 ppm (CF₃ group) .
Methodological Note : Use deuterated DMSO for solubility and to avoid signal overlap.
What challenges arise in optimizing regioselectivity during bromination and trifluoropropoxylation?
Q. Advanced
- Bromination : Competing para/meta substitution can occur. Use directing groups (e.g., nitrile) or Lewis acids (e.g., FeBr₃) to enhance para selectivity .
- Trifluoropropoxylation : Steric hindrance from the CF₃ group reduces nucleophilic efficiency. Optimize by using bulky bases (e.g., DBU) or microwave-assisted synthesis .
Case Study : A 2022 study achieved 85% para selectivity using FeBr₃ in bromination of 2-hydroxybenzonitrile derivatives .
How does the trifluoropropoxy group influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
Advanced
The electron-withdrawing CF₃ group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic coupling. Key considerations:
Q. Advanced
- Docking Studies : Molecular docking with enzymes (e.g., kinases) using AutoDock Vina identifies potential binding sites. The nitrile group often interacts with catalytic lysine residues .
- QSAR Models : Correlate logP values (predicted ~2.8) with membrane permeability for antimicrobial activity screening .
Example : A 2021 study on similar nitriles showed IC₅₀ values <10 µM against EGFR kinase .
How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Q. Advanced
- Kinetic Analysis : Use in-situ IR to monitor intermediates and adjust reagent addition rates .
- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .
Case Study : A 15% yield drop at 10g scale was mitigated by reducing reaction time from 24h to 12h to minimize side-product formation .
What are the toxicological profiles and safety protocols for handling this compound?
Q. Advanced
- Toxicity : Likely irritant (based on SDS for analogs like 4-Bromo-2-(trifluoromethyl)benzonitrile). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store under argon at 2-8°C to prevent hydrolysis of the nitrile group .
Regulatory Note : Classified as UN3439 (toxic solid, organic) for transport .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
